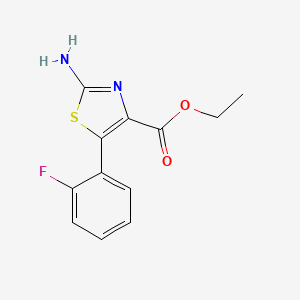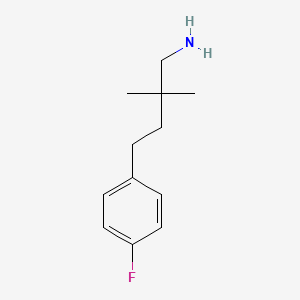
4-(4-Fluorophenyl)-2,2-dimethylbutan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Fluorophenyl)-2,2-dimethylbutan-1-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a fluorine atom attached to the phenyl ring, which significantly influences its chemical properties and biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2,2-dimethylbutan-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-fluorobenzaldehyde.
Grignard Reaction: 4-fluorobenzaldehyde is subjected to a Grignard reaction with 2,2-dimethylbutylmagnesium bromide to form the corresponding alcohol.
Reduction: The alcohol is then reduced to the amine using a reducing agent such as lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
化学反应分析
Types of Reactions
4-(4-Fluorophenyl)-2,2-dimethylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
4-(4-Fluorophenyl)-2,2-dimethylbutan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(4-Fluorophenyl)-2,2-dimethylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity, leading to significant biological effects. The compound may modulate neurotransmitter levels, inhibit specific enzymes, or activate certain receptors, depending on its structural configuration and the biological context.
相似化合物的比较
Similar Compounds
4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.
4-Fluorophenylboronic acid: Used in organic synthesis and as a reagent in Suzuki coupling reactions.
4-Fluoronitrobenzene: An intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
4-(4-Fluorophenyl)-2,2-dimethylbutan-1-amine is unique due to its specific structural features, such as the presence of a fluorine atom on the phenyl ring and the 2,2-dimethylbutan-1-amine backbone. These features confer distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
属性
分子式 |
C12H18FN |
|---|---|
分子量 |
195.28 g/mol |
IUPAC 名称 |
4-(4-fluorophenyl)-2,2-dimethylbutan-1-amine |
InChI |
InChI=1S/C12H18FN/c1-12(2,9-14)8-7-10-3-5-11(13)6-4-10/h3-6H,7-9,14H2,1-2H3 |
InChI 键 |
RTUOZBFRVPTITB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCC1=CC=C(C=C1)F)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


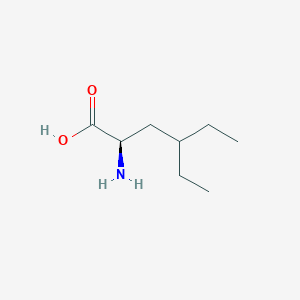
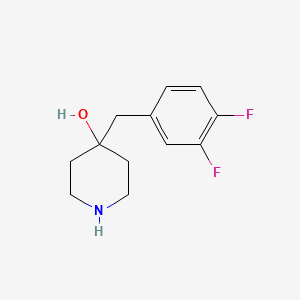
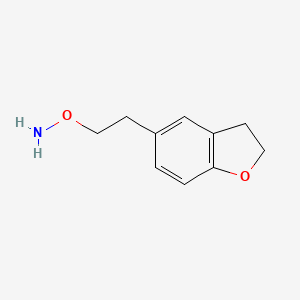
![2-[3-(Bromomethyl)oxolan-3-yl]aceticacid](/img/structure/B13608886.png)
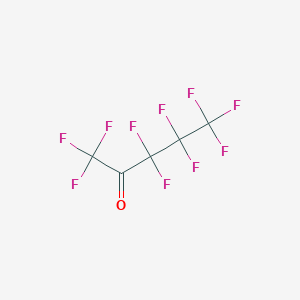
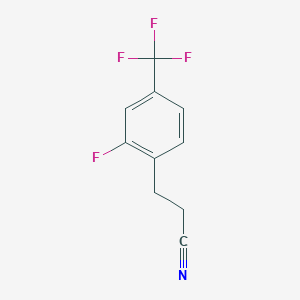

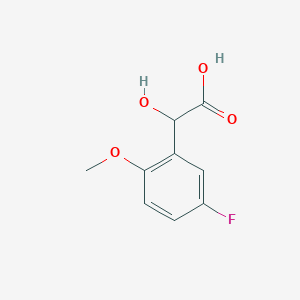

![Methyl 3-[4-(dimethylamino)phenyl]-2-hydroxypropanoate](/img/structure/B13608920.png)
